![molecular formula C12H18N2O3S B2843353 3-[2-(dimethylamino)-1-methyl-2-oxoethoxy]-N,N-dimethyl-2-thiophenecarboxamide CAS No. 866009-08-7](/img/structure/B2843353.png)
3-[2-(dimethylamino)-1-methyl-2-oxoethoxy]-N,N-dimethyl-2-thiophenecarboxamide
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Overview
Description
The compound “3-[2-(dimethylamino)-1-methyl-2-oxoethoxy]-N,N-dimethyl-2-thiophenecarboxamide” is a complex organic molecule. It contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), an amide group (-CONH2), and a dimethylamino group (-N(CH3)2). The presence of these functional groups suggests that this compound might exhibit interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It includes a thiophene ring, an amide group, and a dimethylamino group. These groups are likely to influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The amide group might participate in condensation or hydrolysis reactions. The dimethylamino group could be involved in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the amide and dimethylamino groups might make the compound polar and potentially soluble in polar solvents .Scientific Research Applications
- Polymersomes : These are vesicles formed by amphiphilic diblock copolymers. The compound’s pH-responsive behavior allows it to assemble into polymersomes, which are more robust than liposomes. Polymersomes can encapsulate drugs and deliver them to specific sites in the body .
- Gene Delivery : The dual stimulus–response (pH and temperature) properties of this compound make it a promising platform for gene delivery. By adjusting the environmental conditions, researchers can control the release of genetic material .
- Polymersomes can serve as nanoreactors, enabling controlled chemical reactions within their hydrophilic core. Researchers explore their potential in catalysis and other chemical processes .
- The compound’s responsiveness to pH gradients aligns with theranostic applications. Polymersomes loaded with therapeutic agents can simultaneously diagnose and treat diseases .
- Researchers have modified existing amphiphilic block copolymers using the compound’s side chains. The efficient azide–alkyne “click” chemistry allows for grafting poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) onto these copolymers .
- In a different context, the compound has been employed in textile dyeing. It was used alongside disperse dyes to color polyester materials at varying temperatures .
- The compound’s zeta potential changes significantly with pH variations. As pH decreases, the surface charge of the polymer increases, which could be useful in various applications .
Drug Delivery Systems
Nanoreactors
Theranostics
Polymer Modification
Textile Dyeing
Surface Charge Modulation
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[1-(dimethylamino)-1-oxopropan-2-yl]oxy-N,N-dimethylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-8(11(15)13(2)3)17-9-6-7-18-10(9)12(16)14(4)5/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXAFNCSJDSCLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)OC1=C(SC=C1)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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